
4-Bromo-2-(bromomethyl)-6-methoxybenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-(bromomethyl)-6-methoxybenzonitrile is an organic compound with the molecular formula C9H7Br2NO It is a derivative of benzonitrile, featuring bromine, methoxy, and bromomethyl substituents on the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(bromomethyl)-6-methoxybenzonitrile typically involves multi-step reactions starting from simpler aromatic compounds. One common approach is the bromination of 2-(bromomethyl)-6-methoxybenzonitrile using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). This reaction introduces the bromine substituent at the 4-position of the aromatic ring.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature, pressure, and the use of efficient catalysts to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-2-(bromomethyl)-6-methoxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitrile group can be reduced to form amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Major Products:
- Substitution reactions yield various substituted benzonitriles.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in the formation of amines.
Aplicaciones Científicas De Investigación
4-Bromo-2-(bromomethyl)-6-methoxybenzonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of potential drug candidates.
Agrochemicals: It is a precursor for the synthesis of pesticides and herbicides.
Material Science: It is used in the preparation of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-(bromomethyl)-6-methoxybenzonitrile involves its interaction with various molecular targets. The bromine atoms and nitrile group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can influence the reactivity and stability of the compound, making it useful in various chemical transformations.
Comparación Con Compuestos Similares
4-Bromo-2-methoxybenzonitrile: Lacks the bromomethyl group, making it less reactive in certain substitution reactions.
2-Bromo-4-methyl-6-methoxybenzonitrile: Features a methyl group instead of a bromomethyl group, affecting its reactivity and applications.
4-Bromo-2-(chloromethyl)-6-methoxybenzonitrile: Contains a chloromethyl group, which has different reactivity compared to the bromomethyl group.
Uniqueness: 4-Bromo-2-(bromomethyl)-6-methoxybenzonitrile is unique due to the presence of both bromine and bromomethyl groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in organic synthesis and research applications.
Propiedades
Fórmula molecular |
C9H7Br2NO |
|---|---|
Peso molecular |
304.97 g/mol |
Nombre IUPAC |
4-bromo-2-(bromomethyl)-6-methoxybenzonitrile |
InChI |
InChI=1S/C9H7Br2NO/c1-13-9-3-7(11)2-6(4-10)8(9)5-12/h2-3H,4H2,1H3 |
Clave InChI |
LNKQOMAYRNLZCS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1C#N)CBr)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


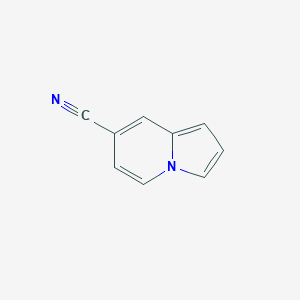
![2-[4-(Trifluoromethoxy)phenyl]imidazole-5-methanol](/img/structure/B13675226.png)
![4-(Methoxycarbonyl)-3-oxobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13675239.png)
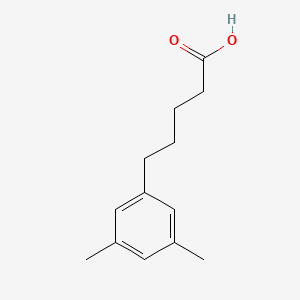


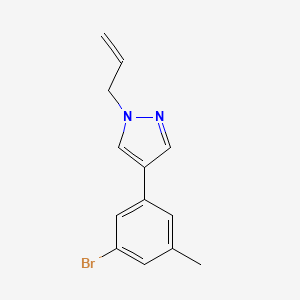
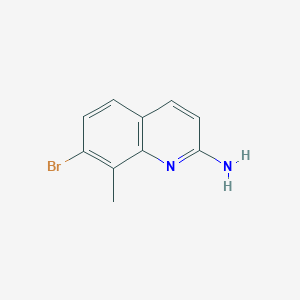
![5-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B13675299.png)
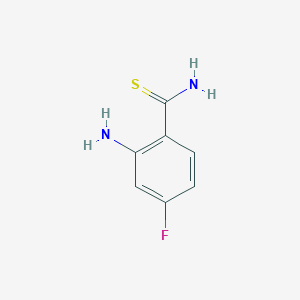
![4,5,9,10-Tetrahydropyrido[3,2,1-ij][1,6]naphthyridin-6(8H)-one](/img/structure/B13675312.png)


![2,4-Dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13675329.png)
